molecular formula C12H14N4O2S B14004675 N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline CAS No. 33175-09-6

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline

Cat. No.: B14004675
CAS No.: 33175-09-6
M. Wt: 278.33 g/mol
InChI Key: CEFCAWQVVAPFJS-UHFFFAOYSA-N
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Description

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline (CAS 33175-03-0) is a heterocyclic compound featuring a 2-imino-4-methyl-1,3-thiazole core linked via an amino bridge to a 2,5-dimethoxy-substituted aniline moiety. This structure combines electron-rich aromatic systems (methoxy groups) with a thiazolylidene-imine framework, which may confer unique electronic and steric properties.

Properties

CAS No.

33175-09-6

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4O2S/c1-7-11(19-12(13)14-7)16-15-9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H2,13,14)

InChI Key

CEFCAWQVVAPFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline typically involves multi-step reactions. One common method includes the reaction of 2,5-dimethoxyaniline with thioamides under specific conditions to form the thiazole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Structural Features :

  • Aniline Substituents: The 2,5-dimethoxy groups enhance electron density on the aromatic ring, influencing reactivity and solubility compared to non-substituted analogs.

Structural Analogues from Literature

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Identifier) Core Structure Substituents/Modifications Key Properties/Applications
Target Compound (33175-03-0) Thiazolylidene-aniline 2,5-dimethoxy-aniline High electron density; potential solubility in polar solvents
N-[(2-azanylidene-4-methyl-1,3-thiazol-5-ylidene)amino]aniline () Thiazolylidene-aniline Unsubstituted aniline Simpler structure; lower solubility; possible antibacterial activity
6-[5-(2-methyl-1,3-thiazol-4-yl)...]quinolin-1-ium-8-one () Thiazole-quinoline hybrid Trifluoromethyl and benzodioxinone groups Enhanced lipophilicity; potential antifungal activity
4'-Chloro-2:4:6-trimethoxybenzophenone () Benzophenone Chloro and methoxy substituents Crystallographic stability; used in photochemical studies

Electronic and Steric Effects

  • Electron-Donating vs. Chloro-substituted derivatives (e.g., 4'-Cl-trimethoxybenzophenone) exhibit reduced solubility but improved crystallinity .
  • Steric Considerations :

    • Methyl groups on the thiazole ring (common in compounds) may hinder intermolecular interactions, whereas methoxy groups on the aniline moiety could promote hydrogen bonding .

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